2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine
Description
Properties
CAS No. |
80681-27-2 |
|---|---|
Molecular Formula |
C19H23FN7O12P |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H23FN7O12P/c20-9-13(6(3-28)37-16(9)27-5-22-10-14(27)24-18(21)25-15(10)32)39-40(34,35)36-4-7-11(30)12(31)17(38-7)26-2-1-8(29)23-19(26)33/h1-2,5-7,9,11-13,16-17,28,30-31H,3-4H2,(H,34,35)(H,23,29,33)(H3,21,24,25,32)/t6-,7-,9-,11-,12-,13-,16-,17-/m1/s1 |
InChI Key |
YTGFRUKCLFTRHG-FOJQSULLSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
Origin of Product |
United States |
Ribonucleotide Reductase Rnr Research:this is the Most Direct and Significant Application. Rnrs Are Essential Enzymes in All Living Organisms, Responsible for the De Novo Synthesis of Deoxyribonucleotides, the Building Blocks of Dna.nih.govfrontiersin.orgthe Catalytic Mechanism is a Radical Based Reduction That Requires the Presence of the 2 Hydroxyl Group on the Ribonucleotide Substrate.acs.org
Mechanism of Action : The enzyme generates a radical that abstracts a hydrogen atom from the 3'-carbon, followed by the loss of the 2'-hydroxyl group as water. acs.orgwikipedia.org
Role of the Analog : 2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine, by having a fluorine atom at the 2'-position, acts as a mechanism-based inhibitor. It can bind to the RNR active site, but the C-F bond cannot be cleaved, and the fluorine cannot be eliminated in the same way as the hydroxyl group. This halts the catalytic cycle, allowing researchers to study the enzyme's substrate binding and the initial radical-generation steps without turnover. acs.org
Rna Polymerase and Nuclease Studies:the Gpu Sequence is a Common Motif in Rna. Therefore, This Analog Could Be Used to Study Other Enzymes That Recognize This Sequence.
Strategies for the Synthesis of 2'-Deoxy-2'-fluoroguanosine (B44010) Precursors
The foundational step in synthesizing the target dinucleotide is the preparation of the modified guanosine (B1672433) building block, 2'-deoxy-2'-fluoroguanosine. This involves strategic protection of reactive functional groups and the introduction of the fluorine atom at the 2'-position of the sugar moiety.
The synthesis of 2'-deoxy-2'-fluoroguanosine precursors necessitates the use of protecting groups to prevent unwanted side reactions at the various hydroxyl and amino functionalities of the nucleoside. A common strategy involves the protection of the 5'-hydroxyl group to ensure selective reaction at other positions.
One established method begins with a protected 2-amino-6-chloropurine (B14584) arabinoside analog. nih.gov The 5'-hydroxyl group is often protected with a bulky group like 4,4'-dimethoxytrityl (DMT), which allows for selective reactions on the sugar and the nucleobase and can be removed under mild acidic conditions. nih.goviu.edu For instance, in the synthesis of related fluorinated uridine (B1682114) nucleosides, the 3' and 5' hydroxyl positions were protected using a tetrahydropyranyl group. iu.edu Another approach involves the use of silyl (B83357) protecting groups, such as tetra-tert-butylsilyl (TBDMS), to protect the 3' and 5' hydroxyl groups of the sugar. bioglyco.com
The exocyclic amino group of guanine (B1146940) is also typically protected, for example, as an N-isobutyryl or N-benzoyl derivative, to prevent interference during subsequent coupling and fluorination reactions. acs.org A synthesis of 2'-deoxy-2'-fluoroguanyl-(3',5')-guanosine involved the acetylation of the amino and hydroxyl groups, resulting in N2, O3', O5'-triacetyl-2'-deoxy-2'-fluoroguanosine, which could then be selectively deprotected. nih.gov These derivatization steps are critical for directing the subsequent chemical transformations to the desired positions on the nucleoside.
Table 1: Common Protecting Groups in Nucleoside Synthesis
| Functional Group | Protecting Group | Abbreviation |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT |
| 3', 5'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS |
| 3', 5'-Hydroxyls | Tetrahydropyranyl | THP |
| Exocyclic Amine (Guanine) | Isobutyryl | iBu |
| Exocyclic Amine (Guanine) | Benzoyl | Bz |
| Amino and Hydroxyls | Acetyl | Ac |
The introduction of a fluorine atom at the 2'-position of the ribose sugar is a key modification that often imparts desirable biological properties to nucleosides and oligonucleotides. mdpi.com This transformation is typically achieved through nucleophilic substitution or electrophilic fluorination methods.
A widely used reagent for introducing the 2'-fluoro group is diethylaminosulfur trifluoride (DAST). nih.goviu.edu This method generally involves the fluorination of a precursor with a hydroxyl group at the 2'-position, often with an arabino configuration, which facilitates an SN2 reaction to yield the desired ribo-configured 2'-fluoro product. For example, a protected 2-amino-6-chloropurine arabinoside was successfully fluorinated using DAST to produce the 2'-deoxy-2'-fluoroguanosine derivative. nih.gov Similarly, DAST was employed in the synthesis of 2'-deoxy-2'-fluoro-L-uridine from a 2,2'-anhydrouridine (B559692) precursor. iu.edu
Alternative fluorination strategies have also been developed. These include the use of other fluorinating agents like triethylamine (B128534) trihydrofluoride (Et3N·3HF). mdpi.com Syntheses can be broadly categorized into two approaches:
Divergent approach: Direct fluorination of a pre-formed nucleoside. mdpi.com
Convergent approach: Synthesis of a fluorinated sugar moiety which is then coupled with a nucleobase. mdpi.com
The convergent approach allows for greater flexibility in modifying both the sugar and the base independently. mdpi.com Electrophilic fluorination using reagents like N-fluorodibenezenesulfonimide (NFSI) on a lactone precursor represents another advanced method to create the fluorinated sugar intermediate. nih.gov
Phosphodiester Bond Formation in Dinucleoside Monophosphate Synthesis
With the appropriately protected 2'-deoxy-2'-fluoroguanosine monomer in hand, the next critical stage is the formation of the phosphodiester bond that links it to a uridine nucleoside, creating the dinucleoside monophosphate structure. libretexts.orgwikipedia.org
The formation of the 3'-5' phosphodiester linkage is an esterification reaction between the 3'-hydroxyl group of one nucleoside and the 5'-phosphate group of another. youtube.com This process requires the activation of the phosphate (B84403) group to facilitate the nucleophilic attack by the hydroxyl group.
One of the most prevalent methods for oligonucleotide synthesis is the phosphoramidite (B1245037) approach. In this method, the 5'-hydroxyl protected 2'-deoxy-2'-fluoroguanosine is first converted into a phosphoramidite derivative at the 3'-hydroxyl position. iu.edu This is typically achieved using a phosphitylating reagent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. iu.edusigmaaldrich.com This activated phosphoramidite monomer is then coupled with the free 5'-hydroxyl group of a protected uridine nucleoside in the presence of an activator, such as tetrazole. sigmaaldrich.com The resulting phosphite (B83602) triester is subsequently oxidized to the more stable phosphate triester, which, after deprotection, yields the desired dinucleoside monophosphate.
An alternative strategy involves the reaction of a nucleoside 5'-monophosphate with an activating agent like N,N'-carbonyldiimidazole (CDI) to form a reactive phosphorimidazolide intermediate. nih.gov This intermediate can then react with the hydroxyl group of a second nucleoside to form the dinucleotide. nih.gov Another method utilizes a base-catalyzed reaction where the 3'-hydroxyl group of a nucleoside reacts with a nucleoside phosphorofluoridate to yield the dinucleoside phosphate. nih.gov
The efficiency of the phosphodiester bond formation is highly dependent on the choice of coupling reagents or activators. iris-biotech.de In the context of the phosphoramidite method, weak acids like tetrazole or its derivatives are commonly used to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack. sigmaaldrich.com
For other condensation strategies, such as those involving the direct coupling of a carboxylic acid and an amine (for example, in peptide-oligonucleotide conjugates), a different set of coupling reagents is employed. While not directly forming the phosphodiester bond, the principles of activation are similar. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective in forming amide bonds and can be adapted for other condensation reactions. nih.govnih.gov In dinucleotide synthesis specifically, phosphitylating reagents and activators like tetrazole are the key "coupling reagents" that drive the formation of the internucleotide linkage. iu.edusigmaaldrich.com The choice of reagent is crucial for achieving high coupling yields, which are essential for the synthesis of longer oligonucleotides. nih.gov
Table 2: Reagents in Phosphodiester Bond Formation
| Role | Reagent Name | Abbreviation |
| Phosphitylating Reagent | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | PCl reagent |
| Phosphitylating Reagent | 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | PN2 reagent |
| Activator (Phosphoramidite method) | Tetrazole | - |
| Coupling Reagent (Amide formation) | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| Coupling Reagent (Amide formation) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| Coupling Reagent (Amide formation) | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
Synthesis of Related Fluorinated Dinucleoside Monophosphates and Oligonucleotides
The synthetic principles developed for this compound are broadly applicable to a wide range of related fluorinated dinucleoside monophosphates and longer oligonucleotides. For example, dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine (B150665) have been chemically synthesized using similar strategies. nih.gov These syntheses also employ protection, coupling, and deprotection steps analogous to those used for the guanosine-uridine dimer.
The incorporation of 2'-fluoro-modified nucleosides, such as 2'-fluoro-arabinonucleosides (2'F-ANA), into oligonucleotides has been extensively studied. nih.gov The synthesis of these modified oligonucleotides is typically performed on a solid support, allowing for the sequential addition of phosphoramidite monomers to a growing chain. nih.gov For instance, the synthesis of L-type oligonucleotides containing 2'-deoxy-2'-fluoro-L-uridine has been successfully achieved, demonstrating the versatility of these chemical methods. iu.edunih.gov These syntheses confirm that fluorinated nucleoside phosphoramidites can be efficiently incorporated into DNA and RNA strands, leading to oligonucleotides with enhanced stability and unique structural properties. iu.eduiu.edu The research into these related molecules provides a robust chemical foundation for producing a diverse library of fluorinated nucleic acids for various applications.
General Synthetic Routes for 2'-Fluorinated L-Uridine Building Blocks
The creation of 2'-deoxy-2'-fluoro-L-uridine building blocks, suitable for oligonucleotide synthesis, is a multi-step process that begins with a readily available starting material, such as L-uridine. A common and effective strategy involves the formation of a 2,2'-anhydro intermediate, which activates the 2'-position for nucleophilic substitution by a fluoride (B91410) ion. acs.orgnih.gov This approach ensures stereospecific introduction of the fluorine atom.
A key intermediate in this pathway is 2,2'-anhydro-L-uridine. Its synthesis can be achieved by treating L-uridine with a dehydrating agent like diphenyl carbonate in a solvent such as dimethylformamide (DMF). google.com Once the anhydro compound is formed, it is subjected to fluorination. This is typically accomplished using a fluoride source such as hydrogen fluoride-pyridine (HF-Py) or other fluorinating agents like diethylaminosulfur trifluoride (DAST). nih.gov The reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at the 2'-position and the formation of the desired 2'-deoxy-2'-fluoro-L-arabinofuranosyluracil (2'F-araU), which is an isomer of the target L-ribo configuration.
To obtain the desired ribo-configuration, alternative strategies or further chemical transformations would be necessary. However, the arabino-configured fluorinated nucleosides are themselves important building blocks for modified oligonucleotides known as 2'F-ANA. umich.edu
The general synthetic sequence involves several key steps, each with specific reagents and conditions, as summarized in the table below.
| Step | Description | Key Reagents & Conditions | Starting Material | Product |
| 1 | Protection of Hydroxyl Groups | 4,4'-Dimethoxytrityl chloride (DMT-Cl), pyridine | L-Uridine | 5'-O-DMT-L-uridine |
| 2 | Anhydride (B1165640) Formation | Diphenyl carbonate, DMF, heat | 5'-O-DMT-L-uridine | 5'-O-DMT-2,2'-anhydro-L-uridine |
| 3 | Fluorination | Hydrogen fluoride-pyridine (HF-Py) | 5'-O-DMT-2,2'-anhydro-L-uridine | 5'-O-DMT-2'-deoxy-2'-fluoro-L-arabinofuranosyluracil |
| 4 | 3'-OH Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, THF | 5'-O-DMT-2'-deoxy-2'-fluoro-L-arabinofuranosyluracil | 5'-O-DMT-2'-deoxy-2'-fluoro-L-arabinofuranosyluracil-3'-phosphoramidite |
This phosphoramidite derivative is the final, activated building block ready for incorporation into an oligonucleotide chain. umich.edu The 5'-O-DMT group provides a temporary protecting group that is removed at the beginning of each coupling cycle in solid-phase synthesis, while the phosphoramidite moiety at the 3'-position allows for the formation of the internucleosidic phosphodiester linkage. umich.edudanaher.com
Incorporation of Fluoro-Modifications into Oligonucleotide Chains
The assembly of 2'-fluoro-modified oligonucleotides is predominantly carried out using automated solid-phase synthesis on a controlled pore glass (CPG) support. umich.edudanaher.com This method involves the sequential addition of protected nucleoside phosphoramidites to a growing chain anchored to the solid support. The synthesis cycle for incorporating a 2'-fluoro-modified nucleoside, such as the 2'-fluoro-L-uridine derivative described above, follows the standard phosphoramidite chemistry protocol, which consists of four main steps: deblocking, coupling, capping, and oxidation.
Oxidation:the Newly Formed Phosphite Triester Linkage is Unstable and is Therefore Oxidized to a More Stable Phosphotriester Linkage. This is Commonly Achieved by Treating the Support with a Solution of Iodine in a Mixture of Water, Pyridine, and Tetrahydrofuran.nih.gov
Spectroscopic Probes for Dinucleoside Monophosphate Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of nucleic acids in solution. For this compound, a combination of 1H, 13C, 31P, and 19F NMR experiments provides a comprehensive picture of its structure.
1H NMR is particularly useful for determining the ribose sugar pucker by analyzing the coupling constants between vicinal protons (JH-H). The magnitude of these couplings, especially JH1'-H2' and JH3'-H4', is directly related to the dihedral angles of the furanose ring, allowing for the characterization of the equilibrium between N-type (C3'-endo) and S-type (C2'-endo) conformations. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) data can provide through-space distance information between protons, which is crucial for determining the orientation of the nucleobase relative to the sugar (the glycosidic bond conformation).
19F NMR is highly sensitive to the local chemical environment, making it an excellent probe for studying fluorinated nucleic acids. oup.com The chemical shift of the 19F nucleus in the 2'-fluoro-guanosine moiety is sensitive to changes in sugar pucker, stacking interactions, and hydrogen bonding, providing a direct window into the molecule's conformational dynamics. oup.comiu.edu
| NMR Parameter | Structural Information Deduced | Typical Application |
|---|---|---|
| 1H-1H Coupling Constants (e.g., JH1'-H2') | Ribose pucker conformation (N-type vs. S-type) | Analysis of dihedral angles in the furanose ring. |
| Nuclear Overhauser Effect (NOE) | Internuclear distances, glycosidic bond orientation (syn vs. anti) | Measuring through-space proximity between the base (H8) and sugar (H1') protons. |
| 31P Chemical Shifts | Backbone torsion angles (α and ζ) | Probing the conformation of the phosphodiester linkage. |
| 19F Chemical Shifts | Local electronic environment, sugar pucker, stacking | Directly probing the fluorinated sugar moiety. oup.com |
CD spectroscopy measures the differential absorption of left and right circularly polarized light. The shape and intensity of the CD spectrum are highly sensitive to the electronic interactions between the stacked nucleobases. A-form helices, which are typical for RNA and RNA-like structures, generally exhibit a positive Cotton effect around 260-270 nm, a negative band around 240 nm, and another crossover near 225 nm. In contrast, B-form DNA has a more conservative spectrum. For this compound, the CD spectrum provides insights into the degree of base stacking and the right-handedness of the mini-helical structure formed. oup.com
UV spectroscopy can be used to monitor base stacking through the phenomenon of hypochromicity. Stacked bases in a helical structure absorb less UV light than unstacked bases. Temperature-dependent UV spectroscopy (melting curves) can be used to assess the thermal stability of the stacked conformation. The melting temperature (Tm) is the temperature at which 50% of the structure is unstacked, providing a measure of the strength of the stacking interactions.
| Spectroscopic Technique | Parameter Measured | Structural Interpretation |
|---|---|---|
| Circular Dichroism (CD) | Molar ellipticity [θ] as a function of wavelength | Indicates helical sense (right- vs. left-handed) and overall conformation (A-form, B-form, Z-form). oup.com |
| Ultraviolet (UV) Spectroscopy | Absorbance as a function of temperature (melting curve) | Quantifies the extent of base stacking (hypochromicity) and thermal stability (Tm). |
Glycosidic Bond Conformation: Syn and Anti Orientations of the Guanosine (B1672433) Moiety
The glycosidic bond (N-C1') connects the nucleobase to the sugar moiety, and its rotation is a key determinant of nucleic acid structure. Two primary conformations are possible: anti, where the bulky part of the base is oriented away from the sugar ring, and syn, where it is positioned over the sugar. In canonical DNA and RNA, the anti conformation is strongly preferred.
For the guanosine moiety in this compound, studies on the analogous protonated 2'-fluoro-2'-deoxyguanosine have shown that the anti nucleobase orientation is dominant. acs.orgnih.gov This preference is stabilized by N7 protonation and is consistent with the conformation required for standard Watson-Crick base pairing in a helical structure. nih.gov The anti conformation is typically identified by the observation of a strong NOE between the guanine (B1146940) H8 proton and the ribose H1' proton.
Ribose Pucker Conformation: 3'-endo vs. 2'-endo Forms
The presence of a highly electronegative fluorine atom at the 2' position significantly influences this equilibrium. For 2'-fluoro-ribonucleosides (as in the guanosine part of the title compound), the sugar tends to adopt a C3'-endo (N-type) conformation, which is characteristic of A-form RNA helices. researchgate.netresearchgate.net This preference is attributed to the gauche effect between the F2' and the O4' ring oxygen. However, studies on protonated 2'-fluoro-2'-deoxyguanosine have indicated that it can adopt both C2'-endo and C3'-endo sugar puckers, suggesting a dynamic equilibrium. acs.orgnih.gov The precise balance between these forms in the dinucleotide is determined by factors including temperature, ionic strength, and stacking interactions.
| Conformation | Description | Associated Helix Type | Key 1H NMR Coupling Constant (JH1'-H2') |
|---|---|---|---|
| C3'-endo (N-type) | C3' atom is displaced on the same side of the furanose plane as the C5' atom. | A-form | Small (0-2 Hz) |
| C2'-endo (S-type) | C2' atom is displaced on the same side of the furanose plane as the C5' atom. | B-form | Large (7-10 Hz) |
Stacking Interactions within the Dinucleoside Monophosphate Structure
Stacking interactions between the aromatic nucleobases are a primary stabilizing force in nucleic acid structures. In dinucleoside monophosphates like this compound, the guanine and uracil (B121893) bases tend to stack on top of each other, forming a right-handed mini-helix. Molecular dynamics simulations of the non-fluorinated analogue, guanylyl-(3',5')-uridine (GpU), show that the stacked conformation is relatively stable in aqueous solution. nih.gov
The introduction of the 2'-fluoro group on the guanosine sugar is expected to enhance this stacking propensity. The preference for a C3'-endo pucker induced by the fluorine atom positions the bases for optimal overlap, characteristic of an A-form helix. This pre-organization towards a stacked, helical structure contributes to the enhanced thermal stability often observed in duplexes containing 2'-fluoro-modified nucleotides.
Structural Insights from Analogous Fluorinated Nucleic Acid Systems
The conformational properties of this compound can be understood in the broader context of other fluorinated nucleic acid systems. The incorporation of 2'-fluoro modifications is a widely used strategy in the design of therapeutic oligonucleotides, such as siRNAs and aptamers. iu.edu
Key structural effects of 2'-fluorination observed in analogous systems include:
Enhanced Helical Stability: Oligonucleotides containing 2'-fluoro nucleosides generally form more stable duplexes with complementary RNA strands compared to their native DNA or RNA counterparts. This is largely due to the fluorine-induced preference for the C3'-endo sugar pucker, which pre-organizes the strand for an A-form helix. iu.edu
Increased Nuclease Resistance: The electron-withdrawing nature of the fluorine atom makes the adjacent phosphodiester bond more resistant to enzymatic cleavage by nucleases.
Modulation of Glycosidic Bond Stability: The N-glycosidic bond stability is found to increase with the electronegativity of the 2'-substituent (H < OH < F), making the bond in 2'-fluoro nucleosides more stable than in their canonical DNA and RNA counterparts. acs.orgnih.gov
These collective findings from analogous systems underscore the profound impact of the 2'-fluoro modification on nucleic acid structure, stabilizing A-form helical conformations and enhancing biostability.
Crystal Structure Determination of Fluorinated L-Nucleic Acids
The precise three-dimensional arrangement of fluorinated L-nucleic acids has been elucidated through high-resolution X-ray crystallography. This technique provides definitive evidence of the impact of 2'-fluoro modification on the helical structure and base-pairing geometry.
Research has successfully determined the crystal structure of a 2'-fluoro-modified L-DNA (fluoro-L-DNA) duplex to a resolution of 1.35 Å. iu.edu The structure was solved using the molecular replacement method, employing a previously determined, non-modified L-DNA structure (PDB code 7KW4) as the search model. iu.edu The analysis revealed that the 2'-fluoro-L-cytidine correctly forms a Watson-Crick base pair with L-guanosine, with hydrogen bond lengths in the typical range of 2.8-3.0 Å. iu.edu This demonstrates that the fluorine substitution does not disrupt the fundamental hydrogen-bonding pattern.
Table 1: Crystallographic Data for a Representative Fluorinated L-DNA Duplex
| Parameter | Value |
|---|---|
| PDB ID | 7MOO |
| Resolution | 1.35 Å |
| Method | X-ray Diffraction |
| Conformation | Left-handed Helix |
| Modified Residue | 2'-Fluoro-L-deoxycytidine |
| Sugar Pucker | L-form 3'-endo |
| Base Pairing | Watson-Crick |
Influence of 2'-Fluoro Modification on Duplex Stability and Handedness
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 2'-position of the sugar ring has profound effects on the biophysical properties of nucleic acid duplexes, notably their thermal stability and helical conformation.
Studies on 2'-fluoro-modified L-DNA duplexes indicate an enhancement of both structural and thermal stabilities. iu.edu Thermal melting (Tm) experiments on a self-complementary L-DNA sequence showed that the introduction of a single 2'-fluoro-L-cytidine residue increased the melting temperature by 0.5 °C, while two such modifications raised it by 0.7 °C. iu.edu This increased stability is hypothesized to stem from the 2'-fluoro moiety's ability to rigidify the sugar conformation into a 3'-endo pucker, which can enhance π-π stacking interactions between base pairs. iu.edu Furthermore, thermodynamic analyses of related 2'-fluoro-modified D-RNA duplexes have found that their increased stability is primarily driven by a favorable enthalpy change, suggesting stronger Watson-Crick hydrogen bonding and improved base stacking. oup.comnih.govnih.gov
The inherent chirality of L-nucleic acids results in left-handed duplexes, a mirror image of the natural D-nucleic acids' right-handed helices. The 2'-fluoro modification does not alter this fundamental characteristic. Circular dichroism (CD) spectroscopy, a technique sensitive to the chiral arrangement of molecules, confirms the preservation of handedness. iu.eduiu.edu A 2'-fluoro-modified D-form DNA exhibits a CD spectrum characteristic of a right-handed B-form helix, with a positive band around 278 nm and a negative band around 252 nm. iu.edu In contrast, its mirror-image 2'-fluoro-modified L-DNA counterpart shows a perfectly inverted spectrum, with a negative band around 278 nm and a positive band around 252 nm, which is the definitive signature of a left-handed helix. iu.eduiu.edu This demonstrates conclusively that the fluoro-modification does not induce a change in the helical handedness of L-DNA duplexes. iu.edu
Table 2: Effects of 2'-Fluoro Modification on L-DNA Duplex Properties
| Property | Observation | Reference |
|---|---|---|
| Duplex Stability | Enhanced thermal stability (Tm increased by 0.5-0.7 °C per modification) | iu.edu |
| Handedness | Maintained left-handed helical structure | iu.eduiu.edu |
| Sugar Pucker | Prefers L-form 3'-endo conformation | iu.edu |
| Conformation | No significant structural perturbation to the overall L-duplex | iu.edu |
This compound as a Non-Hydrolyzable Substrate Analog
The strategic substitution of the 2'-hydroxyl group with a fluorine atom in this compound (GfpU) is the key to its utility as a non-hydrolyzable substrate analog. The 2'-hydroxyl is essential for the transesterification reaction catalyzed by many ribonucleases, acting as the nucleophile that attacks the adjacent phosphodiester bond. The electronegative fluorine atom at this position prevents this nucleophilic attack, effectively trapping the enzyme-substrate complex in a state that mimics the initial binding step.
Utility in Mechanistic Enzymology of Ribonucleases
The stability of GfpU in the presence of ribonucleases makes it an invaluable probe for studying the intricate details of enzyme-substrate interactions. By using techniques such as nuclear magnetic resonance (NMR) spectroscopy, researchers can observe the conformational changes in both the substrate analog and the enzyme upon binding. This provides a static picture of the active site, revealing the precise orientation of the substrate and the key amino acid residues involved in recognition and binding. These studies are crucial for building a comprehensive model of the catalytic mechanism, which would otherwise be a fleeting and difficult-to-observe event.
Interaction with Ribonuclease T1 (RNase T1)
Ribonuclease T1 (RNase T1), an endonuclease from Aspergillus oryzae that specifically cleaves after guanine residues, has been a primary subject of investigation using GfpU. nih.gov The insights gained from these studies have significantly advanced our understanding of the enzyme's catalytic strategy.
Binding Affinity and Complex Formation Dynamics
Studies utilizing 1H-NMR spectroscopy have demonstrated a clear interaction and complex formation between GfpU and RNase T1. nih.gov While a specific dissociation constant (Kd) from this particular study is not reported, the observed changes in the NMR spectrum upon addition of GfpU to RNase T1 are indicative of a stable complex formation. The dynamics of binding, as observed through NMR, show distinct changes in the chemical environment of both the GfpU molecule and specific amino acid residues within the enzyme's active site upon formation of the complex. nih.gov
Conformational Changes of this compound Upon Enzyme Binding
Upon binding to the active site of RNase T1, the GfpU molecule undergoes specific conformational adjustments. nih.gov These changes are crucial for achieving the optimal geometry for catalysis, even though the reaction itself is blocked. 1H-NMR studies have revealed that the guanine base of the Gfp moiety adopts a syn conformation around the glycosidic bond. nih.gov Furthermore, the ribose ring of the fluorinated guanosine puckers into a 3'-endo form. nih.gov These conformational changes are similar to those observed for other inhibitors like 3'-GMP and 2'-deoxy-2'-fluoroguanosine (B44010) 3'-monophosphate (Gfp) when bound to RNase T1. nih.gov
| Moiety | Parameter | Conformation in Complex |
| Guanylyl (Gfp) | Glycosidic Bond | syn |
| Guanylyl (Gfp) Ribose | Sugar Pucker | 3'-endo |
Investigation of Active Site Residues and Catalytic Mechanism via Analog Binding
The binding of GfpU to RNase T1 has provided a unique window into the roles of key active site residues. By observing the perturbations in the NMR spectra of these residues upon GfpU binding, their involvement in the catalytic mechanism can be inferred.
The study of the RNase T1-GfpU complex has been particularly illuminating in clarifying the roles of Histidine-40 (His-40) and Glutamic Acid-58 (Glu-58) in catalysis. nih.gov For a long time, there was debate about which of these residues acts as the general base in the reaction.
The crystal structure of RNase T1 complexed with the product nucleotide 3'-GMP shows that both His-40 and Glu-58 can form tight hydrogen bonds with the 2'-hydroxyl group of the ribose, suggesting their direct participation in proton transfer. nih.gov However, the study with the non-hydrolyzable GfpU provides a more dynamic view, pointing to His-40 as the primary base. nih.gov In some mutant forms of RNase T1 where Glu-58 is replaced, His-40 has been shown to take over the role of the base catalyst. nih.gov
| Residue | Observation upon GfpU Binding (pH 6.0) | Inferred Role |
| Histidine-40 | Becomes unprotonated (significant upfield shift in NMR) | Likely acts as the Lewis base in catalysis |
| Glutamic Acid-58 | No evidence of acting as the primary base | May play a role in positioning or electrostatic stabilization |
Enzymatic Stability of Fluorinated Nucleic Acid Derivatives
A key feature of oligonucleotides incorporating 2'-fluoro modifications is their enhanced stability against enzymatic degradation, a property that is of significant interest for various therapeutic and diagnostic applications.
Resistance to Nuclease Digestion
Oligonucleotides containing 2'-deoxy-2'-fluoro modifications exhibit significant resistance to degradation by various nucleases. idtdna.com This resistance is a primary advantage for their use in biological systems where unmodified oligonucleotides are rapidly broken down.
Studies have shown that oligonucleotides uniformly modified with 2'-deoxy-2'-fluoronucleosides in a phosphodiester form are not inherently resistant to nucleases. However, when this modification is combined with a phosphorothioate (B77711) backbone, the resulting oligonucleotides become highly resistant to nuclease digestion. nih.gov This combined modification strategy provides a robust platform for developing antisense compounds.
The resistance of 2'-fluoro modified DNA to various nucleases has been demonstrated. For example, such modified DNA has been shown to be resistant to digestion by lambda exonuclease, DNase, and RNase T1. researchgate.net This broad-spectrum resistance underscores the stabilizing effect of the 2'-fluoro modification. The introduction of 2'-fluoro pyrimidines into RNA aptamers has also been shown to confer considerable nuclease resistance.
The table below summarizes findings on the nuclease resistance of oligonucleotides with 2'-fluoro modifications.
| Oligonucleotide Type | Modification | Nuclease(s) | Outcome | Reference(s) |
| Oligonucleotide | 2'-deoxy-2'-fluoro (phosphodiester) | Nucleases | Not resistant | nih.gov |
| Oligonucleotide | 2'-deoxy-2'-fluoro (phosphorothioate) | Nucleases | Highly resistant | nih.gov |
| DNA | 2'-fluoro modified | Lambda exonuclease, DNase, RNase T1 | Resistant | researchgate.net |
| RNA Aptamer | 2'-fluoro pyrimidines | Nucleases | Increased resistance | |
| siRNA | 2'-fluoro pyrimidines | Serum nucleases | Significantly more stable than unmodified siRNA |
Thermal Denaturation Studies of Modified Oligonucleotides
The incorporation of 2'-deoxy-2'-fluoro-nucleosides into oligonucleotides has a significant impact on the thermal stability of their duplexes. The 2'-fluoro modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA. nih.gov This pre-organization of the sugar conformation contributes to an increase in the thermal stability of duplexes formed with complementary RNA strands.
Studies have consistently shown that the addition of 2'-fluoro-RNA residues to oligodeoxynucleotides progressively increases the melting temperature (Tm) of their duplexes with RNA. nih.gov The stabilization is additive, with an approximate increase of 1.8 °C per 2'-fluoro-RNA residue. nih.gov This is a more significant increase compared to other 2'-modifications like 2'-O-methyl-RNA (approximately 1.5 °C per residue) and natural RNA (approximately 1.1 °C per residue). nih.gov
Interestingly, the effect on DNA/DNA duplex stability can be more complex. While a single 2'-fluoro-RNA substitution in a DNA/DNA dodecamer was found to increase the Tm, multiple substitutions led to a decrease. nih.gov However, a fully substituted 2'-fluoro-RNA/DNA duplex does show higher stability. nih.gov The enhanced stability of 2'-fluoro modified duplexes is primarily driven by favorable enthalpic contributions, indicating stronger stacking and hydrogen bonding interactions. nih.gov
The following table presents data from thermal denaturation studies of oligonucleotides containing 2'-fluoro modifications.
| Duplex Type | Modification | ΔTm per Modification (°C) | Key Finding | Reference(s) |
| 2'-F-RNA / RNA | Uniform 2'-F-RNA | +1.8 | Increased thermal stability compared to RNA/RNA and 2'-OMe-RNA/RNA duplexes. | nih.gov |
| 2'-F-RNA / DNA | Single 2'-F-RNA substitution | +1.2 | A single substitution increases Tm. | nih.gov |
| 2'-F-RNA / DNA | Two or four 2'-F-RNA substitutions | -1.3 (decrease) | Multiple substitutions can decrease Tm in a mixed DNA/DNA context. | nih.gov |
| 2'-F-RNA / DNA | Fully substituted 2'-F-RNA | +0.5 | A fully modified strand increases the stability of the duplex with DNA. | nih.gov |
| siRNA | 2'-F at all pyrimidines | +15 (overall) | Significant increase in thermal stability compared to unmodified siRNA. | |
| Hairpin RNA | Single 3'-terminal 2'-fluoro-A | +17 (overall) | Substantial stabilization of hairpin structure. | nih.gov |
Advanced Spectroscopic and Computational Approaches in the Study of 2 Deoxy 2 Fluoroguanylyl 3 5 Uridine
High-Resolution NMR Techniques for Ligand-Enzyme Complex Characterizationcore.ac.uknih.gov
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the intricacies of molecular interactions in solution. For the complex formed between 2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine (referred to as GfU) and RNase T1, ¹H-NMR spectroscopy has been employed to detail the conformation of the ligand when bound to the enzyme and to map the specific points of interaction. core.ac.uk
Nuclear Overhauser Effect (NOE) Spectroscopy in Conformational Analysisnih.gov
The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization between spatially close nuclei upon irradiation leads to a change in NMR resonance intensity. wikipedia.org This effect is distance-dependent, typically observed for nuclei within 5 Å of each other, making it an excellent method for determining the conformation of molecules in solution. wikipedia.org
In the study of the GfU-RNase T1 complex, NOE spectroscopy was used to determine the conformation of the guanine (B1146940) (Gf) portion of the dinucleotide upon binding. core.ac.uk The analysis revealed two key conformational features:
Glycosidic Bond Conformation: The Gf moiety adopts a syn conformation around the glycosidic bond. core.ac.uk
Ribose Puckering: The ribose ring of the Gf moiety assumes a 3'-endo form. This was confirmed by measuring spin-spin coupling constants; the coupling constant between the C1' and C2' protons was less than 3 Hz, while a large coupling constant of 20 Hz was observed between the C1' proton and the C2' fluorine atom. core.ac.uk
These findings are consistent with the conformations observed for related inhibitors like 3'-GMP and 2'-deoxy-2'-fluoroguanosine (B44010) 3'-monophosphate when bound to RNase T1. core.ac.uk
Table 1: Conformational Features of the Guanylyl Moiety of GfU in Complex with RNase T1 Determined by NMR
| Structural Feature | Observed Conformation | Experimental Evidence |
|---|---|---|
| Glycosidic Bond (Gf) | syn | Nuclear Overhauser Effect (NOE) Data core.ac.uk |
| Ribose Pucker (Gf) | 3'-endo | Spin-spin coupling constants (JH1'-H2' < 3 Hz; JH1'-F2' = 20 Hz) core.ac.uk |
Chemical Shift Perturbation Analysis for Binding Site Mappingcore.ac.uk
Chemical Shift Perturbation (CSP) analysis is an NMR technique used to identify the binding interface between two molecules. When a ligand binds to a protein, the chemical environment of the nuclei at the interface changes, leading to shifts in their corresponding NMR resonance signals. By monitoring these shifts, one can map the binding site.
Upon the formation of the GfU-RNase T1 complex at pH 6.0, significant chemical shift changes were observed for the protons of specific amino acid residues in the enzyme's active site. core.ac.uk Most notably, the C2 proton resonance of the His-40 residue experienced a large upfield shift of as much as 1 ppm. core.ac.uk This indicates a direct interaction between GfU and His-40. Further analysis suggested that in the complex, His-40 is unprotonated, whereas it is protonated in the free enzyme at the same pH. core.ac.uk This finding supports a catalytic mechanism where His-40 acts as a Lewis base. core.ac.uk
Table 2: Chemical Shift Perturbation in RNase T1 upon Binding to GfU
| Residue | Proton | Observed Shift (at pH 6.0) | Inferred Change in Protonation State |
|---|---|---|---|
| Histidine-40 | C2-H | Upfield shift of ~1 ppm core.ac.uk | Deprotonated in complex vs. protonated in free enzyme core.ac.uk |
Molecular Dynamics Simulations and Docking Studies of Dinucleotide-Protein Interactionsnih.govrsc.org
Molecular dynamics (MD) simulations and docking studies are computational techniques that provide atomic-level insights into the behavior of biomolecular systems. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations reveal the dynamic evolution of the complex over time, highlighting conformational changes and interaction stability. nih.gov
While specific MD simulation studies exclusively on the this compound-RNase T1 complex are not detailed in the provided sources, the methodology is widely applied to similar protein-nucleic acid systems. nih.gov Such simulations for the GfU-RNase T1 complex would involve:
System Setup: Building a model of the complex, often based on homology modeling or crystallographic data of similar structures, and solvating it in a water box with appropriate ions. youtube.com
Simulation: Solving Newton's equations of motion for every atom in the system over a defined period (nanoseconds to microseconds), allowing the molecule's dynamics to be observed. nih.gov
Analysis: Examining the trajectory to understand the stability of the binding, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the contribution of specific residues to the binding affinity. nih.gov
These simulations could validate the syn conformation of the guanine and the 3'-endo pucker of the ribose observed in NMR experiments and provide a dynamic picture of the interactions with residues like His-40, Glu-58, and Arg-77 in the active site. core.ac.uk
Quantum Chemical Calculations for Electronic Structure and Interaction Energiesrsc.org
Quantum chemical (QC) calculations are used to investigate the electronic properties of molecules and the nature of their interactions. rsc.org These methods can determine electron distribution, molecular orbital energies, and the energies of non-covalent interactions with high accuracy.
For the this compound system, QC calculations can be applied to:
Calculate interaction energies: QC methods can compute the precise energy of interactions between the dinucleotide and individual amino acid residues in the enzyme's active site. This allows for a detailed breakdown of the binding energy into components such as electrostatic, induction, dispersion, and exchange-repulsion forces.
Investigate reaction mechanisms: As demonstrated in studies on uracil (B121893), QC can be used to calculate the energy barriers and reaction rates for chemical processes, such as the enzymatic cleavage of the phosphodiester bond, explaining why the 2'-fluoro analog is non-hydrolysable. rsc.org
X-ray Crystallography of Dinucleotide Analogs and Modified Oligonucleotidesnih.govnih.govnih.govmedchemexpress.com
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While a crystal structure for the specific GfU dinucleotide is not available in the search results, crystallographic studies of oligonucleotides containing 2'-deoxy-2'-fluoro-modified nucleosides provide critical structural information. nih.goviu.edu
These studies reveal how the 2'-fluoro modification influences the local and global conformation of nucleic acid helices. For example, the crystal structure of a left-handed fluoro-modified DNA octamer (l-DNA) was determined at a resolution of 1.03 Å. iu.edu Analysis of such structures provides precise data on helical parameters, sugar pucker, and base pairing geometry. iu.edu The fluorine substitution generally favors a C3'-endo (or North-type) sugar pucker, similar to that found in A-form RNA, which can enhance the thermal stability of the helix. iu.edu
Table 3: Representative Helical Parameters for a Fluoro-Modified L-DNA Octamer
| Helical Parameter | Value |
|---|---|
| Helical Rise | 3.2 Å iu.edu |
| Helical Twist | -31.9° iu.edu |
| X-displacement | -4.9 Å iu.edu |
| Inclination | -9.8° iu.edu |
| Sugar Pucker | C3'-endo iu.edu |
These crystallographic data on analogous structures are invaluable for building accurate models for computational studies and for understanding the structural basis of the stability and binding affinity of oligonucleotides containing this compound. iu.edu
Research Applications and Significance of 2 Deoxy 2 Fluoroguanylyl 3 5 Uridine in Biochemical Studies
Elucidation of Enzyme Catalytic Mechanisms through Non-Hydrolyzable Analogs
A fundamental technique for studying the mechanism of enzymes, particularly hydrolases like nucleases, is the use of non-hydrolyzable substrate analogs. jenabioscience.com These analogs are designed to mimic the natural substrate, allowing them to bind to the enzyme's active site. jenabioscience.com However, they are chemically modified to be resistant to the enzymatic cleavage reaction. jenabioscience.comnih.gov This resistance effectively "traps" the enzyme-substrate complex, enabling researchers to study its structure, dynamics, and the initial binding events of the catalytic cycle without the substrate being consumed. jenabioscience.com
The modification of a nucleotide's triphosphate moiety, for instance by replacing bridging oxygen atoms, can render it stable against enzymatic hydrolysis. nih.gov This principle is leveraged to investigate the functions and mechanisms of a wide array of enzymes. jenabioscience.comnih.gov Similarly, modifications to the sugar ring, such as the 2'-fluoro substitution in 2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine, confer significant resistance to hydrolysis by nucleases. biosyn.comnih.gov While the phosphodiester bond is the site of cleavage, the 2'-fluoro group alters the local conformation and properties in a way that inhibits the enzyme's catalytic action.
A parallel can be drawn with the use of 5-fluorouracil-containing tRNA to study pseudouridine (B1679824) synthases. nih.gov In this system, the fluorinated analog forms a stable covalent adduct with the enzyme, which represents an intermediate in the reaction pathway, allowing for the detailed deduction of the complete catalytic mechanism. nih.govijeab.com Therefore, this compound can serve as a valuable, stable analog for investigating the mechanism of action of specific RNases that recognize and cleave the GpU sequence, providing insights into substrate recognition and the prerequisites for phosphodiester bond hydrolysis.
Design Principles for Nuclease-Resistant Nucleic Acid Probes and Tools
A major obstacle in the therapeutic and diagnostic application of oligonucleotides is their rapid degradation by cellular endonucleases and exonucleases. creative-biolabs.comnih.govsynoligo.com The design of nuclease-resistant probes and tools is therefore a critical area of research. The introduction of a 2'-fluoro modification is a cornerstone of this effort, significantly enhancing the stability and prolonging the half-life of nucleic acids in biological environments. nih.govnih.govnih.gov
Oligonucleotides containing 2'-fluoro modifications show increased resistance to nuclease degradation. nih.govnih.gov This stability is further amplified when the 2'-fluoro modification is combined with a phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen in the phosphate (B84403) group is replaced by sulfur. nih.govgenelink.comacs.org This dual-modification strategy is highly effective and has been successfully employed in antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers to enhance their potency and longevity in plasma and within cells. nih.govcreative-biolabs.comnih.govgenelink.comglenresearch.com For example, siRNAs synthesized with 2'-fluoro pyrimidines exhibit a markedly increased stability in plasma compared to their unmodified counterparts. genelink.com
The table below summarizes the impact of various chemical modifications on the thermal stability and nuclease resistance of oligonucleotides.
| Modification | Effect on Duplex Stability (ΔTm per modification) | Nuclease Resistance |
| 2'-Fluoro (2'-F) | +1.8 to +3.0 °C genelink.comglenresearch.com | Increased biosyn.comgenelink.com |
| Phosphorothioate (PS) | Slight Decrease | Increased synoligo.com |
| 2'-O-Methyl (2'-O-Me) | Increased | Increased oup.com |
| 2'-F + PS Backbone | Increased | Greatly Increased nih.govacs.org |
| Locked Nucleic Acid (LNA) | +2 to +4 °C | Increased genelink.com |
This table provides an interactive summary of how different chemical alterations affect key properties of oligonucleotides used in research and therapy.
Contributions to the Understanding of Structure-Function Relationships in Nucleic Acids
The introduction of the highly electronegative fluorine atom at the 2' position forces the sugar into a C3'-endo conformation, similar to RNA. genelink.comglenresearch.com Consequently, an oligonucleotide containing 2'-fluoro modifications will adopt an A-form helical structure. nih.govgenelink.com This structural shift has profound functional consequences, most notably a significant increase in the binding affinity for complementary RNA targets. nih.govmdpi.com This enhanced stability, reflected in a higher melting temperature (Tm), is a direct result of the A-form geometry induced by the fluorine atom. biosyn.comgenelink.com
Initially, this increased affinity was attributed to an entropically favorable "conformational preorganization," where the 2'-fluoro modification essentially locks the sugar into the ideal conformation for binding. nih.gov However, more recent thermodynamic and crystallographic analyses have revealed a surprising origin for this stability. The enhanced pairing affinity is primarily driven by enthalpy, not entropy. nih.gov This suggests that the 2'-fluoro substituent plays a more complex role than simple preorganization, likely by modulating the strength of Watson-Crick base pairing and π-π stacking interactions. nih.gov Furthermore, these studies showed that 2'-F-RNA duplexes are less hydrated than their RNA counterparts, indicating that the fluorine modification alters the interaction of the nucleic acid with its surrounding water molecules, a key factor in molecular recognition. nih.gov
The table below compares the structural and thermodynamic features of different nucleic acid types.
| Nucleic Acid Type | Predominant Sugar Pucker | Predominant Helix Type | Relative Duplex Stability (with RNA target) |
| DNA | C2'-endo oup.comoup.com | B-form oup.comoup.com | Baseline |
| RNA | C3'-endo oup.comoup.com | A-form oup.comoup.com | Higher than DNA/RNA oup.com |
| 2'-Fluoro Modified Nucleic Acid | C3'-endo genelink.comglenresearch.com | A-form nih.govgenelink.com | Higher than RNA/RNA biosyn.comnih.gov |
This interactive table highlights the direct link between the 2' modification, sugar conformation, helical structure, and the resulting functional stability of the nucleic acid duplex.
Future Directions in the Academic Research of Fluorinated Dinucleotides and Oligonucleotides
The unique properties imparted by fluorine substitutions position fluorinated oligonucleotides at the forefront of nucleic acid research and biotechnology. thno.orgresearchgate.netresearchgate.net Future research is poised to leverage these compounds in several exciting directions. A primary focus remains the development of more robust and effective nucleic acid therapeutics. thno.orgresearchgate.net The combination of high binding affinity, exceptional nuclease resistance, and reduced immunostimulatory effects makes 2'-fluoro-modified oligonucleotides prime candidates for next-generation antisense drugs, siRNAs, and therapeutic aptamers. nih.govnih.gov
Beyond therapeutics, fluorinated oligonucleotides are becoming increasingly important as sophisticated molecular probes. researchgate.net The fluorine-19 (¹⁹F) nucleus has favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sensitive and unobtrusive probe for studying the structure, dynamics, and interactions of nucleic acids with proteins and other biological molecules in their native solution state. mdpi.comresearchgate.net
The field of synthetic biology is also set to benefit from fluorinated nucleic acids. Researchers are actively engineering mutant DNA polymerases capable of synthesizing and amplifying nucleic acids containing 2'-fluoro modifications. nih.gov The successful development of these "XNA polymerases" would enable the enzymatic production of nucleic acids with novel properties, expanding the toolkit of biotechnology for applications in information storage and biocatalysis. nih.gov Furthermore, fluorinated analogs are being used to stabilize and study non-canonical nucleic acid structures, such as the left-handed Z-DNA, which is increasingly recognized for its role in gene regulation. oup.com The investigation of multi-fluorinated compounds also holds promise, as their unique hydrophobic and lipophobic character may lead to improved strategies for cellular delivery. thno.orgmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
